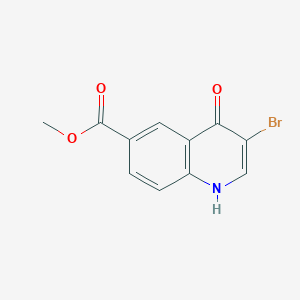

Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate

Description

Historical Context of Quinoline Derivative Research

Quinoline derivatives have been studied since the 19th century, beginning with Friedlieb Ferdinand Runge’s isolation of quinoline from coal tar in 1834. The discovery of quinine in 1820 marked a turning point, demonstrating the therapeutic potential of quinoline-based alkaloids for malaria treatment. Early 20th-century research focused on structural modifications to enhance bioavailability and reduce toxicity, leading to chloroquine’s development in the 1930s. This compound emerged as a subject of interest in the 21st century, with patents filed in 2016 detailing improved synthesis routes using diphenyl ether and phosphorus trichloride. Its bromo and ester functional groups distinguish it from classical antimalarial quinolines, enabling novel interactions with bacterial DNA gyrase and topoisomerase IV.

Significance in Medicinal Chemistry and Drug Discovery

The compound’s significance lies in its dual role as a bioactive agent and synthetic intermediate:

Studies demonstrate its utility in synthesizing 6-bromo-4-chloroquinoline, a precursor to antimalarial candidates with IC₅₀ values ≤50 nM against Plasmodium falciparum. Additionally, its nitro derivatives exhibit cytotoxicity against colorectal cancer cell lines (HCT-116), with apoptosis induction rates exceeding 60% at 10 μM concentrations.

Properties

IUPAC Name |

methyl 3-bromo-4-oxo-1H-quinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIGBCRSJPGWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate typically involves the bromination of 4-hydroxyquinoline-6-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the esterifying agent. The process may involve heating under reflux to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methoxy group.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of various substituted quinoline derivatives.

Oxidation: Formation of quinoline-4,6-dione derivatives.

Reduction: Formation of methoxyquinoline derivatives.

Hydrolysis: Formation of 3-bromo-4-hydroxyquinoline-6-carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate serves as a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have shown potential in targeting bacterial infections and other diseases.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study found that certain synthesized quinoline derivatives demonstrated comparable efficacy to first-line anti-tuberculosis drugs, highlighting their potential as new therapeutic agents against multidrug-resistant strains of Mycobacterium tuberculosis .

- Mechanism of Action : The compound is believed to inhibit specific bacterial enzymes, contributing to its effectiveness against resistant strains. This mechanism is critical for developing new antibiotics that can overcome resistance .

Biochemical Research

In biochemical studies, this compound is utilized for understanding enzyme interactions and receptor binding.

- Enzyme Inhibition Studies : The compound has been employed in research focusing on enzyme inhibition, helping elucidate biological pathways relevant to disease mechanisms. These studies are vital for identifying new drug targets and therapeutic strategies .

- Case Study Example : A recent investigation explored the binding affinity of this compound with specific receptors involved in neuropsychiatric disorders, suggesting its potential role in developing treatments for such conditions .

Material Science

The compound finds applications in material science, particularly in developing specialized coatings and polymers.

- Durability Enhancement : this compound has been integrated into polymer formulations to enhance their resistance to environmental factors, such as UV radiation and moisture .

- Table: Properties of Coatings Developed with this compound

| Property | Value | Application |

|---|---|---|

| UV Resistance | High | Outdoor coatings |

| Moisture Barrier | Excellent | Packaging materials |

| Mechanical Strength | Enhanced | Structural components |

Agricultural Chemistry

In agricultural chemistry, this compound is used in formulating agrochemicals.

- Fungicide Development : The compound has been investigated for its potential as a fungicide, demonstrating effectiveness against various plant pathogens. This application is crucial for improving crop protection and yield .

Analytical Chemistry

The compound is also employed as a reagent in analytical chemistry.

Mechanism of Action

The exact mechanism of action for Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate is not well-documented. quinoline derivatives generally exert their effects by interacting with various biological targets, such as enzymes and receptors. They may inhibit enzyme activity or interfere with DNA replication, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline derivatives with bromine, hydroxyl, and ester substituents are widely studied for their pharmacological and material science applications. Below is a detailed comparison of the target compound with its structural analogs:

Substituent Position and Functional Group Variations

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Position: Bromine at position 3 (target compound) vs. position 6 (e.g., QB-6655 ) affects electronic properties and steric interactions. Hydroxyl at position 4 distinguishes the target compound from chloro (e.g., Ethyl 6-bromo-4-chloroquinoline-3-carboxylate ) or methoxy derivatives (e.g., Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate ), impacting acidity and hydrogen-bonding capacity.

Ester Group: Methyl esters (target compound) vs. ethyl esters (e.g., Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate ) influence metabolic stability and solubility.

Biological Activity

Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including data tables, research findings, and case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 272.08 g/mol

- Structure : The compound features a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a carboxylate group at the 6-position of the quinoline ring.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Overview

These results indicate that this compound possesses potent antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.

Table 2: Anticancer Activity Against Various Cell Lines

The IC values indicate that this compound is not only effective against cancer cells but also exhibits selectivity over normal cells, which is crucial for minimizing side effects in therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Preliminary studies suggest that its antimicrobial activity may involve:

- Interference with DNA Synthesis : The compound may disrupt bacterial DNA replication processes.

- Disruption of Cell Membrane Integrity : It could compromise the structural integrity of microbial cell membranes.

- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways may lead to altered cellular functions.

Case Studies

Several case studies have explored the efficacy of this compound in clinical and laboratory settings:

- Study on Antibacterial Efficacy : A study evaluated the compound's effectiveness against drug-resistant strains of bacteria, showing promising results that indicate potential as a new antibiotic agent.

- Cytotoxicity Assay : In vitro assays demonstrated that the compound was more effective than traditional chemotherapeutics like cisplatin in certain cancer cell lines, suggesting it could serve as a lead compound for novel anticancer drugs.

Q & A

Q. What are the standard synthetic routes for Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of quinoline derivatives typically involves cyclization or functionalization of pre-existing quinoline scaffolds. For brominated hydroxyquinoline carboxylates, a common approach is:

Core Formation : Start with a substituted aniline derivative and employ the Gould-Jacobs reaction to form the quinoline ring via cyclocondensation with diethyl ethoxymethylenemalonate .

Bromination : Introduce bromine at the 3-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Solvent choice (e.g., CCl₄ or DMF) impacts regioselectivity .

Esterification : Protect the carboxylic acid group as a methyl ester using methanol and catalytic sulfuric acid or via diazomethane .

Hydroxylation : Introduce the 4-hydroxy group via hydrolysis of a protected intermediate (e.g., acetyl) under acidic or basic conditions .

Q. Optimization Tips :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

Methodological Answer: Key techniques include:

Note : For ambiguous assignments (e.g., substituent positions), combine 2D NMR (COSY, HSQC) and X-ray crystallography .

Q. How should crystallization conditions be selected to obtain high-quality single crystals?

Methodological Answer:

Solvent Screening : Test mixtures of polar (ethanol, DMSO) and non-polar (hexane, toluene) solvents. Slow evaporation at 4°C often yields better crystals .

Diffraction-Quality Crystals : Use SHELXL for structure refinement. Key parameters:

Troubleshooting : If crystals are oily or twinned, try seeding or adjusting pH (hydroxy group deprotonation affects solubility) .

Advanced Research Questions

Q. How can contradictory NMR data be resolved when assigning substituent positions on the quinoline ring?

Methodological Answer:

- Case Study : In , NMR alone could not resolve substituent positions due to overlapping signals.

- Strategies :

- NOE Experiments : Detect spatial proximity between protons (e.g., H-5 and H-7 in quinoline) .

- X-ray Crystallography : Use SHELX or WinGX to determine absolute configuration (e.g., C–H⋯π interactions in ) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .

Q. What strategies are recommended for analyzing hydrogen bonding networks in the crystal structure?

Methodological Answer:

Q. How to address discrepancies between theoretical and experimental mass spectrometry data?

Methodological Answer:

- Root Causes : Isotopic patterns (Br has ¹⁹Br/⁸¹Br ~1:1), adduct formation, or in-source fragmentation.

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.